molecular formula C9H4F3NO3 B13966333 3-Cyano-4-(trifluoromethoxy)benzoic acid

3-Cyano-4-(trifluoromethoxy)benzoic acid

Cat. No.: B13966333
M. Wt: 231.13 g/mol
InChI Key: BFVZMTVUCCRNBB-UHFFFAOYSA-N
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Description

3-Cyano-4-(trifluoromethoxy)benzoic acid is an organic compound with the molecular formula C9H4F3NO3 It is characterized by the presence of a cyano group (-CN) and a trifluoromethoxy group (-OCF3) attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the nitration of 4-(trifluoromethoxy)benzoic acid followed by a Sandmeyer reaction to introduce the cyano group . The reaction conditions often require the use of strong acids and bases, as well as specific temperature controls to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of 3-Cyano-4-(trifluoromethoxy)benzoic acid may involve more scalable and cost-effective methods. These methods often utilize catalytic processes and continuous flow reactors to enhance yield and purity. The use of advanced purification techniques such as crystallization and chromatography is also common to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

3-Cyano-4-(trifluoromethoxy)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

3-Cyano-4-(trifluoromethoxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which 3-Cyano-4-(trifluoromethoxy)benzoic acid exerts its effects involves interactions with specific molecular targets. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The trifluoromethoxy group can enhance the lipophilicity and stability of the molecule, affecting its interactions with biological membranes and proteins .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)benzoic acid
  • 2-(Trifluoromethoxy)benzoic acid

Uniqueness

3-Cyano-4-(trifluoromethoxy)benzoic acid is unique due to the combination of the cyano and trifluoromethoxy groups on the benzoic acid core. This combination imparts distinct chemical properties, such as increased electron-withdrawing capacity and enhanced stability, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C9H4F3NO3

Molecular Weight

231.13 g/mol

IUPAC Name

3-cyano-4-(trifluoromethoxy)benzoic acid

InChI

InChI=1S/C9H4F3NO3/c10-9(11,12)16-7-2-1-5(8(14)15)3-6(7)4-13/h1-3H,(H,14,15)

InChI Key

BFVZMTVUCCRNBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)C#N)OC(F)(F)F

Origin of Product

United States

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